N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine

Description

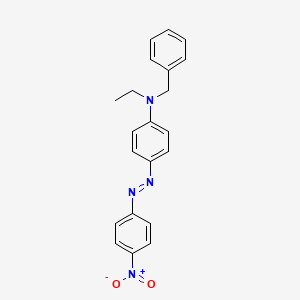

N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine (CAS No. 4314-66-3, EC No. 224-331-7) is an azo compound characterized by a benzylamine backbone substituted with an ethyl group and a p-nitrophenylazo moiety. Registered on 31 May 2018, this compound features a conjugated azo (-N=N-) linkage, which imparts unique optical and electronic properties . Its synthesis likely involves diazo coupling reactions, as seen in analogous azo polymers (e.g., copolymerization with thiophene derivatives) . Applications span advanced materials, including photoresponsive polymers and dyes, due to the azo group’s reversible trans-cis isomerization under light .

Properties

CAS No. |

3025-78-3 |

|---|---|

Molecular Formula |

C21H20N4O2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |

InChI |

InChI=1S/C21H20N4O2/c1-2-24(16-17-6-4-3-5-7-17)20-12-8-18(9-13-20)22-23-19-10-14-21(15-11-19)25(26)27/h3-15H,2,16H2,1H3 |

InChI Key |

UTUZCERLQWINGV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine generally involves two key stages:

Stage 1: Formation of the azo intermediate

This involves the diazotization of p-nitroaniline followed by azo coupling with aniline or substituted aniline derivatives to form the p-((p-nitrophenyl)azo)phenyl intermediate.Stage 2: Alkylation of the aromatic amine

The azo intermediate, containing an aromatic amine group, is alkylated with ethyl and benzyl groups to yield the final N-ethyl-N-benzyl substituted azo compound.

This approach is consistent with classical azo dye synthesis combined with nucleophilic substitution on aromatic amines.

Detailed Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization | p-Nitroaniline + NaNO2/HCl at 0–5 °C | Diazonium salt of p-nitroaniline | Quantitative | Temperature control critical |

| 2 | Azo Coupling | Diazonium salt + aniline in alkaline medium (pH 8–10) | p-((p-nitrophenyl)azo)aniline | 75–85 | Coupling at low temperature to avoid side reactions |

| 3 | N-Benzylation | p-((p-nitrophenyl)azo)aniline + benzyl bromide + base | N-benzyl-p-((p-nitrophenyl)azo)aniline | 80–90 | Base: K2CO3 or NaHCO3; solvent: acetone or DMF |

| 4 | N-Ethylation | N-benzyl derivative + ethyl bromide + base | N-Ethyl-N-benzyl-p-((p-nitrophenyl)azo)aniline | 75–88 | Similar alkylation conditions as benzylation |

- The order of alkylation (benzylation followed by ethylation) is chosen to minimize over-alkylation or formation of quaternary ammonium salts.

- Reaction monitoring by TLC or HPLC is recommended to ensure selectivity.

- Purification is typically done by recrystallization or column chromatography.

Alternative Synthetic Approaches

One-pot multi-component reactions: Some literature suggests attempts to combine azo coupling and alkylation in a one-pot procedure using controlled addition of reagents and bases, but yields tend to be lower due to competing side reactions.

Use of protecting groups: In cases where selective alkylation is challenging, protection of the azo group or amine moieties can be employed, followed by deprotection after alkylation.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 0–5 °C (diazotization), RT to 60 °C (alkylation) | Low temperature favors diazonium salt stability; moderate temperature optimizes alkylation rate |

| Solvent | Water (diazotization), acetone/DMF (alkylation) | Polar aprotic solvents enhance nucleophilicity |

| Base | NaHCO3, K2CO3, or NaOH | Neutralizes acid; facilitates nucleophilic substitution |

| Reaction time | 30 min to several hours | Longer times may increase yield but risk side reactions |

| Molar ratios | 1:1 stoichiometry for diazonium and amine coupling; slight excess alkyl halide for alkylation | Excess alkyl halide drives alkylation to completion |

Research Findings and Characterization

Yield and Purity

- Reported yields for the overall synthesis range from 65% to 88%, depending on reaction conditions and purification methods.

- Purity is typically confirmed by NMR, IR, and UV-Vis spectroscopy, with characteristic azo absorption bands near 400 nm and aromatic amine signals.

Structural Analysis

- The azo linkage (-N=N-) exhibits typical bond lengths (~1.25 Å) consistent with literature data for azo compounds.

- Substitutions on the aromatic amine nitrogen (ethyl and benzyl) influence the electronic properties and solubility of the final compound.

Spectroscopic Data (Summary)

| Technique | Key Observations |

|---|---|

| NMR (1H, 13C) | Signals corresponding to aromatic protons, ethyl and benzyl groups, and azo-linked protons |

| IR | Strong bands at ~1500–1600 cm⁻¹ (azo stretch), N-H bending if any residual amine present |

| UV-Vis | Absorption maxima around 400 nm due to azo chromophore |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight |

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Comments |

|---|---|---|---|---|

| Classical Diazotization + Azo Coupling + Sequential Alkylation | Well-established, high selectivity | Multi-step, requires temperature control | 75–88 | Preferred method for purity and yield |

| One-pot synthesis | Reduced reaction time and steps | Lower yield, side reactions | 50–65 | Requires careful optimization |

| Protection-deprotection approach | Allows selective alkylation | More steps, increased complexity | 70–80 | Useful for complex substitutions |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: Formation of N-Ethyl-N-(p-((p-aminophenyl)azo)phenyl)benzylamine.

Oxidation: Formation of various oxidation products depending on the conditions.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine has several applications in scientific research:

Chemistry: Used as a dye intermediate and in the study of azo compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules. The pathways involved include electron transfer and binding to specific receptors or enzymes.

Comparison with Similar Compounds

N-Ethyl-N-[4-(1H-1,2,4-Triazol-3-ylazo)phenyl]benzylamine

Structural Similarities and Differences: This compound (CAS 13486-13-0) replaces the p-nitrophenyl group in the target compound with a 1,2,4-triazole ring.

Functional Comparison :

- Applications : While the target compound is used in polymers and dyes, the triazole analog may find roles in medicinal chemistry due to triazole’s bioactivity (e.g., antimicrobial agents).

- Stability : The electron-withdrawing nitro group in the target compound increases photostability compared to the triazole variant, which may degrade under UV light .

N-Hydroxy-N-Ethyl-p-(Phenylazo)aniline

Structural Features :

This compound (CAS 103-76-4) shares the ethyl and phenylazo substituents but replaces benzylamine with hydroxylamine (-NHOH). The hydroxylamine group introduces redox activity and toxicity concerns .

Functional Comparison :

- Toxicity: Classified as a questionable carcinogen with tumorigenic data in rodents (oral TDLo: 424 mg/kg), contrasting with the unspecified toxicity profile of the target compound .

- Reactivity: The hydroxylamine group facilitates radical formation, making it prone to decomposition into toxic NOx fumes, whereas the nitro group in the target compound enhances stability .

Azo Dyes (Tartrazine, Sunset Yellow FCF)

Structural Contrast: Tartrazine (CAS 1934-21-0) and Sunset Yellow FCF (CAS 2783-94-0) are sulfonated azo dyes with disodium salts, unlike the non-ionic nitro-substituted target compound .

Functional Comparison :

- Solubility : Sulfonate groups in dyes improve water solubility, critical for food and textile applications. The target compound’s nitro and benzylamine groups render it hydrophobic, favoring polymer matrices .

- Regulatory Status : Tartrazine and Sunset Yellow are FDA-approved food additives, whereas the target compound’s industrial use may require stricter handling due to nitroaromatic hazards .

Azo Polymers (Polythiophene Derivatives)

Structural Parallels :

Azo polymers like poly(3-alkylthiophene) incorporate the target compound’s N-ethyl-N-(p-nitrophenylazo)phenyl group as a side chain, enabling photoresponsive behavior .

Functional Comparison :

- Optoelectronic Properties: The nitro group enhances electron-withdrawing capacity, improving conductivity in the target compound’s polymers compared to non-nitro analogs .

- Synthesis : Both compounds are synthesized via oxidative polymerization, but the target compound’s nitro group may slow reaction kinetics due to steric hindrance .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Applications | Toxicity Profile |

|---|---|---|---|---|

| N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine | C21H20N4O2 | Azo, Nitro, Benzylamine | Polymers, Dyes | Not reported |

| N-Ethyl-N-[4-(triazolylazo)phenyl]benzylamine | C17H18N6 | Azo, Triazole, Benzylamine | Pharmaceuticals (potential) | Not reported |

| N-Hydroxy-N-ethyl-p-(phenylazo)aniline | C14H15N3O | Azo, Hydroxylamine | Industrial intermediates | Carcinogen (rodent data) |

| Tartrazine | C16H9N4Na3O9S2 | Azo, Sulfonate | Food dye | Non-carcinogenic |

Table 2: Key Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility | Stability |

|---|---|---|---|

| This compound | 360.41 | Organic solvents | High (photostable) |

| Tartrazine | 534.36 | Water | Moderate (pH-sensitive) |

| N-Hydroxy-N-ethyl-p-(phenylazo)aniline | 241.32 | Lipophilic media | Low (decomposes upon heating) |

Biological Activity

N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine, commonly referred to as compound 76405, is an azo compound with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N4O2. It features a nitrophenyl azo group, which is known for its role in various biological activities, particularly in the context of drug design and synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 364.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP (Octanol-Water Partition Coefficient) | 3.12 |

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of several azo compounds, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a moderate level of antibacterial activity compared to standard antibiotics.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have also been investigated. In cancer cell lines, the compound exhibited antiproliferative activity, with IC50 values ranging from 15 to 25 µM depending on the cell type.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of this compound may be attributed to its ability to induce oxidative stress in cells, leading to apoptosis. The presence of the nitro group is crucial as it can undergo reduction to form reactive intermediates that interact with cellular components.

Research Findings

Recent studies have focused on the synthesis and functionalization of azo compounds for enhanced biological activity. The following findings are notable:

- Synthesis Techniques : Various synthetic routes have been developed to create derivatives of this compound with improved solubility and bioavailability.

- Structure-Activity Relationship (SAR) : Modifications at the benzene ring or the ethyl group can significantly alter the biological profile of the compound. For example, substituents that enhance electron density on the nitrophenol moiety have shown increased antibacterial efficacy.

- Computational Studies : Molecular docking studies suggest that this compound interacts favorably with key biomolecular targets involved in cancer progression and bacterial resistance mechanisms.

Table 3: Summary of Recent Findings

| Study Focus | Key Findings |

|---|---|

| Synthesis | New derivatives with enhanced properties developed |

| Antimicrobial Activity | Moderate efficacy against various bacterial strains observed |

| Cytotoxicity | Significant antiproliferative effects noted in cancer cell lines |

Q & A

Q. Q1. What are the recommended synthetic routes for N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine, and how can reaction conditions be optimized?

A1: The compound is synthesized via azo coupling reactions. A typical method involves diazotization of p-nitroaniline in acidic media (e.g., HCl/NaNO₂ at 0–5°C) to form a diazonium salt, followed by coupling with N-ethyl-N-(p-aminophenyl)benzylamine under controlled pH (neutral to slightly alkaline). Reaction optimization includes:

- Temperature control (0–10°C) to prevent diazonium salt decomposition.

- Solvent selection (e.g., ethanol/water mixtures) to balance solubility and reactivity.

- Stoichiometric adjustments (1:1 molar ratio for coupling partners) to minimize byproducts.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the azo product .

Q. Q2. How can the structural integrity of this compound be validated experimentally?

A2: Key analytical methods include:

- ¹H/¹³C NMR : Characterize ethyl, benzyl, and aromatic protons. For example, the ethyl group shows a triplet at δ ~1.2–1.3 ppm (CH₃) and a quartet at δ ~3.5–3.7 ppm (CH₂), while aromatic protons appear as doublets (δ ~6.8–8.3 ppm) .

- FT-IR : Confirm the azo (-N=N-) stretch at ~1400–1600 cm⁻¹ and nitro (-NO₂) absorption at ~1520 cm⁻¹.

- Mass spectrometry (EI-MS) : Validate molecular weight (expected [M⁺] ~406.4 g/mol).

- Elemental analysis : Ensure C, H, N ratios align with theoretical values (e.g., C: ~70%, H: ~5%, N: ~17%) .

Advanced Research Questions

Q. Q3. How do electronic substituent effects influence the photophysical properties of this azo compound?

A3: The p-nitrophenyl and benzylamine groups create a push-pull electronic system, enhancing conjugation and redshifted absorption (λmax ~450–500 nm). To quantify effects:

- Perform UV-Vis spectroscopy in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvatochromism.

- Use density functional theory (DFT) to model frontier molecular orbitals (HOMO-LUMO gap) and compare with experimental λmax.

- Replace the nitro group with electron-donating groups (e.g., -OCH₃) and measure shifts in λmax to validate computational predictions .

Q. Q4. What strategies resolve contradictions in reported toxicity data for azo compounds like this derivative?

A4: Conflicting toxicity data (e.g., carcinogenicity vs. inertness) arise from:

- Impurity profiles : Trace intermediates (e.g., nitroso derivatives) may skew results. Use HPLC-MS to verify purity (>98%).

- Assay conditions : In vitro cytotoxicity (e.g., MTT assay) may yield false positives due to azo reductase activity in cell lines. Compare results across multiple cell types (e.g., HepG2 vs. HEK293).

- Environmental factors : Degradation products (e.g., NOx) under heat/light exposure can alter toxicity. Conduct stability studies (TGA/DSC) to identify decomposition thresholds .

Q. Q5. How can this compound be functionalized for advanced applications in supramolecular chemistry?

A5: Functionalization strategies include:

- Metal coordination : Introduce pyridyl or carboxylate groups to enable chelation with transition metals (e.g., Zn²⁺, Cu²⁺) for MOF synthesis.

- Polymer conjugation : Graft onto polystyrene or PEG backbones via radical polymerization for stimuli-responsive materials.

- Bioconjugation : Attach biotin or fluorescein tags via NHS-ester coupling for bioimaging probes. Monitor regioselectivity using 2D NMR (COSY/HSQC) .

Methodological Guidance

Q. Q6. What protocols ensure reproducibility in synthesizing and characterizing this compound?

A6: Critical steps for reproducibility:

- Diazotization : Maintain strict temperature control (±2°C) using ice baths.

- Coupling : Monitor pH (6.5–7.5) with a calibrated meter to prevent premature decomposition.

- Purification : Pre-saturate silica gel with hexane/ethyl acetate (3:1) to improve resolution during column chromatography.

- Data validation : Cross-reference NMR shifts with published analogs (e.g., Sudan Red 7B derivatives) to confirm assignments .

Q. Q7. How can computational tools predict the environmental fate of this compound?

A7: Use EPI Suite (EPA) to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. For photodegradation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.